molecular formula C19H16Cl2N2O3 B11614547 Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11614547
M. Wt: 391.2 g/mol
InChI Key: VZTAKXVFSVPXAV-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate typically involves the condensation of 6,8-dichloro-4-chloroquinoline-3-carboxylic acid with 2-methoxyaniline in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran under reflux conditions. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups, along with the ethyl ester functionality, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

ethyl 6,8-dichloro-4-(2-methoxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O3/c1-3-26-19(24)13-10-22-18-12(8-11(20)9-14(18)21)17(13)23-15-6-4-5-7-16(15)25-2/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

VZTAKXVFSVPXAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC=C3OC)Cl)Cl

Origin of Product

United States

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